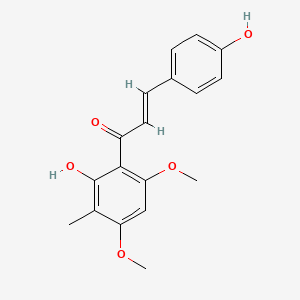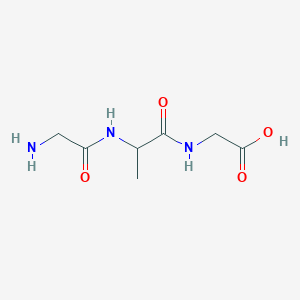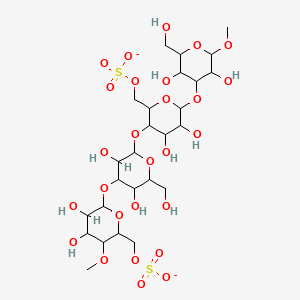![molecular formula C14H20O4 B12326688 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[222]octane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
化学反応の分析
Types of Reactions
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents suitable for the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential use in drug development due to its stability and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: A similar compound with a simpler structure.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Cubane: Another cage-like structure used in bioactive molecule discovery.
Uniqueness
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a bicyclic structure with an enone functional group, providing a versatile platform for various chemical reactions and applications.
特性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C14H20O4/c1-2-18-11(15)3-4-13-5-8-14(9-6-13,10-7-13)12(16)17/h3-4H,2,5-10H2,1H3,(H,16,17)/b4-3+ |
InChIキー |
HOUHNYWUAFGTCR-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/C12CCC(CC1)(CC2)C(=O)O |
正規SMILES |
CCOC(=O)C=CC12CCC(CC1)(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)


![3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12326637.png)
![6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50,56-bis(hydroxymethyl)-4-(1H-imidazol-5-ylmethyl)-21-methyl-89-(2-methylpropyl)-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12326640.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)

![3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B12326650.png)
![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)

![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
